(R,E)-N-(1-(2-fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by the presence of a fluoro-nitrophenyl group, an ethylidene linkage, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of ®-1-(2-fluoro-5-nitrophenyl)ethanamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions to form the desired sulfinamide compound . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the fluoro-nitrophenyl group and the sulfinamide moiety can impart biological activity, making it a candidate for drug development. Studies may focus on its interactions with biological targets and its efficacy in treating various diseases.
Industry
In the industrial sector, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide can be used in the production of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, while the sulfinamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluoro-5-nitrophenyl)ethanamine
- 2-Fluoro-5-nitrophenyl isocyanate
Uniqueness
Compared to similar compounds, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide stands out due to the presence of the sulfinamide group, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15FN2O3S |
---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(R)-N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15FN2O3S/c1-8(14-19(18)12(2,3)4)10-7-9(15(16)17)5-6-11(10)13/h5-7H,1-4H3/t19-/m1/s1 |
InChI Key |
KAEBKJXUYIZJGX-LJQANCHMSA-N |
Isomeric SMILES |
CC(=N[S@](=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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